Stannane, trimethyl(1-methylethyl)-

Description

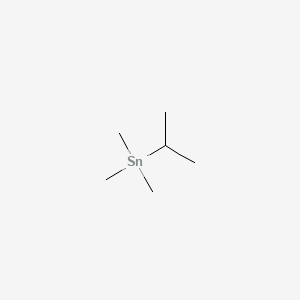

Stannane, trimethyl(1-methylethyl)-, also known as isopropyltrimethyltin (IUPAC name), is an organotin compound with the molecular formula C₆H₁₆Sn and a molecular weight of 206.901 g/mol . Its CAS registry number is 3531-46-2, and its InChIKey is CKDNMBVGKKTLEO-UHFFFAOYSA-N, which uniquely identifies its structural configuration . This compound is part of the trialkyltin family, characterized by three methyl groups and one isopropyl group bonded to a central tin atom. Organotin compounds like this are utilized in industrial applications, including catalysis and polymer stabilization, though their use is regulated due to toxicity concerns .

Key thermodynamic properties include:

- ΔfH°(gas): -57.4 kJ/mol (enthalpy of formation in gas phase)

- ΔfH°(liquid): -150.0 kJ/mol (enthalpy of formation in liquid phase)

- ΔvapH°: 46.5 kJ/mol (enthalpy of vaporization) .

Its ionization energy (IE) is 8.28 ± 0.01 eV (electron ionization method), indicating moderate stability under electron impact .

Properties

CAS No. |

3531-46-2 |

|---|---|

Molecular Formula |

C6H16Sn |

Molecular Weight |

206.90 g/mol |

IUPAC Name |

trimethyl(propan-2-yl)stannane |

InChI |

InChI=1S/C3H7.3CH3.Sn/c1-3-2;;;;/h3H,1-2H3;3*1H3; |

InChI Key |

CKDNMBVGKKTLEO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[Sn](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Stannane, trimethyl(1-methylethyl)- can be synthesized through various methods, including stannylation and C-Sn coupling reactions. One common method involves the reaction of alkyl bromides or iodides with hexamethyldistannane in the presence of a catalyst . This reaction is operationally convenient and offers good functional group tolerance, resulting in the formation of trimethylstannanes in good yields.

Industrial Production Methods

Industrial production of stannane, trimethyl(1-methylethyl)- typically involves the use of organotin reagents and catalysts to facilitate the stannylation process. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of advanced techniques such as gas chromatography and mass spectrometry helps in monitoring the reaction progress and ensuring the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Stannane, trimethyl(1-methylethyl)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form organotin oxides.

Reduction: It can be reduced to form lower oxidation state tin compounds.

Substitution: The methyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of stannane, trimethyl(1-methylethyl)- include:

Oxidizing agents: Such as hydrogen peroxide and ozone.

Reducing agents: Such as lithium aluminum hydride and sodium borohydride.

Substitution reagents: Such as halogens and organometallic compounds.

Major Products Formed

The major products formed from the reactions of stannane, trimethyl(1-methylethyl)- depend on the type of reaction and the reagents used. For example:

Oxidation: Organotin oxides.

Reduction: Lower oxidation state tin compounds.

Substitution: Various organotin derivatives with different functional groups.

Scientific Research Applications

Stannane, trimethyl(1-methylethyl)- has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

Industry: Used in the production of polymers, coatings, and other materials

Mechanism of Action

The mechanism of action of stannane, trimethyl(1-methylethyl)- involves its interaction with molecular targets and pathways in biological systems. The compound can bind to proteins and enzymes, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table compares Stannane, trimethyl(1-methylethyl)- with analogous trialkyltin compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substituents on Tin |

|---|---|---|---|---|

| Stannane, trimethyl(1-methylethyl)- | C₆H₁₆Sn | 206.901 | 3531-46-2 | 3 methyl, 1 isopropyl |

| Trimethylpropylstannane | C₆H₁₆Sn | 206.901 | 3531-45-1 | 3 methyl, 1 propyl |

| Ethyltrimethylstannane | C₅H₁₄Sn | 192.875 | 3531-44-0 | 3 methyl, 1 ethyl |

| Tetraethylstannane | C₈H₂₀Sn | 234.954 | 597-64-8 | 4 ethyl groups |

Key Observations :

- Branching Effects : The isopropyl group in Stannane, trimethyl(1-methylethyl)- introduces steric hindrance compared to linear alkyl substituents (e.g., ethyl or propyl). This may reduce reactivity in nucleophilic substitution reactions .

- Molecular Weight : Despite identical molecular formulas, structural isomers like trimethylpropylstannane (linear propyl) and Stannane, trimethyl(1-methylethyl)- (branched isopropyl) have distinct physical properties, such as boiling points and solubility .

Thermodynamic and Ionization Data Comparison

*Estimated values based on homologous series trends.

Analysis :

- Enthalpy of Formation : The branched isopropyl group in Stannane, trimethyl(1-methylethyl)- results in a less negative ΔfH°(gas) compared to linear analogs like ethyltrimethylstannane, reflecting reduced stability due to steric strain .

- Ionization Energy : Lower ionization energies in tetraethylstannane (8.05 eV) suggest easier electron removal, likely due to electron-donating ethyl groups enhancing tin’s electron density .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.